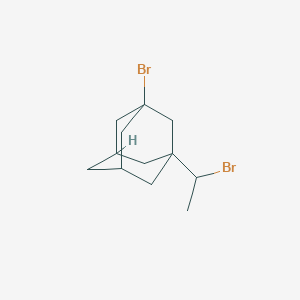

1-Bromo-3-(1-bromoethyl)adamantane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Bromo-3-(1-bromoethyl)adamantane is an organic compound with the molecular formula C12H18Br2 . It is a derivative of adamantane, a type of organobromine compound .

Molecular Structure Analysis

The molecular structure of 1-Bromo-3-(1-bromoethyl)adamantane consists of a bromine atom attached to one of the four equivalent methine positions of the adamantane structure . The exact 3D structure can be viewed using specific software .Chemical Reactions Analysis

While specific reactions involving 1-Bromo-3-(1-bromoethyl)adamantane are not detailed in the available resources, 1-Bromoadamantane, a related compound, has been used for testing methodology. It reacts with phenol to give para-adamantylphenol . It’s also known to form organometallic derivatives with Rieke calcium .Physical And Chemical Properties Analysis

1-Bromo-3-(1-bromoethyl)adamantane is a colorless solid . It has a molecular weight of 322.08 . Further physical and chemical properties are not available in the current resources.Aplicaciones Científicas De Investigación

Synthesis of Functional Adamantane Derivatives

The high reactivity of 1-Bromo-3-(1-bromoethyl)adamantane offers extensive opportunities for its utilization as starting materials for the synthesis of various functional adamantane derivatives .

Production of Monomers

This compound can be used in the production of monomers, which are the building blocks of polymers .

Creation of Thermally Stable Fuels and Oils

Due to its unique structure and properties, 1-Bromo-3-(1-bromoethyl)adamantane can be used in the synthesis of thermally stable and high-energy fuels and oils .

Development of Bioactive Compounds

This compound can also be used in the development of bioactive compounds, which have effects on or interact with living organisms .

Pharmaceutical Applications

1-Bromo-3-(1-bromoethyl)adamantane can be used in the synthesis of pharmaceuticals .

Production of Diamond-like Bulky Polymers (Diamondoids)

This compound can be used in the production of higher diamond-like bulky polymers such as diamondoids .

Synthesis of Vinyl-disubstituted Adamantanes

A similar technique can be employed to synthesize vinyl-disubstituted adamantanes, which are usable as nanowires to link semiconductor contact surfaces .

Organic Synthesis Applications of 1,3-DHA

There has been extensive research on the organic synthesis applications of 1,3-DHA. The opening of strained intra-framework bonds under the impact of various-type reagents directly (i.e., in a single step) produces 1,3-disubstituted adamantane derivatives in essentially quantitative yield .

Direcciones Futuras

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . Therefore, the study and application of 1-Bromo-3-(1-bromoethyl)adamantane could be a promising area for future research.

Mecanismo De Acción

Target of Action

1-Bromo-3-(1-bromoethyl)adamantane is a derivative of adamantane, a type of organobromine compound Similar compounds like 1-bromoadamantane have been known to interact with α-, β-, and γ-cyclodextrins .

Mode of Action

For instance, 1-Bromoadamantane, upon hydrolysis, gives the alcohol 1-hydroxyadamantane . It also reacts with phenol to give para-adamantylphenol .

Biochemical Pathways

It’s worth noting that bromoadamantane derivatives have been used in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Pharmacokinetics

The solubility of a similar compound, 1-bromoadamantane, in water is reported to be insoluble , which could impact its bioavailability.

Result of Action

It’s known that bromoadamantane derivatives have a high reactivity, offering extensive opportunities for their utilization in the synthesis of various compounds .

Propiedades

IUPAC Name |

1-bromo-3-(1-bromoethyl)adamantane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18Br2/c1-8(13)11-3-9-2-10(4-11)6-12(14,5-9)7-11/h8-10H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYOVSTJYLZJQNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C12CC3CC(C1)CC(C3)(C2)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Br2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide](/img/structure/B2807589.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2807590.png)

![2,6-Bis[(E)-(5-bromo-2-furanyl)methylene]cyclohexanone](/img/structure/B2807598.png)

![4-({2-[(Tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)-4-oxobutanoic acid](/img/structure/B2807600.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxyphenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2807601.png)